molecular formula C44H78O4 B085369 Dioctadecyl phthalate CAS No. 14117-96-5

Dioctadecyl phthalate

Cat. No.: B085369
CAS No.: 14117-96-5
M. Wt: 671.1 g/mol
InChI Key: MQKMBXOZOISLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dioctadecyl phthalate is a useful research compound. Its molecular formula is C44H78O4 and its molecular weight is 671.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Phthalate Exposure and Human Health : Phthalates, including Dioctadecyl phthalate, have been identified as ubiquitous environmental contaminants due to their use in plastics and other consumer products. There is increasing concern about the potential health risks associated with exposure to phthalates, focusing on their endocrine-disrupting potency and effects on human health (Hauser & Calafat, 2005).

  • Hormone Activity of Phthalates : Certain phthalates have been shown to exhibit antiandrogenic and androgenic activities, as well as thyroid receptor antagonist activity. This indicates that phthalates might disrupt the function of multiple hormonal receptors, which could have implications for human health (Shen et al., 2009).

  • Biological Impact of Phthalates : Phthalates such as this compound have been studied for their cytotoxicity, endocrine disruption, and effects on lipid peroxidation. Phthalates can modulate multiple cellular targets, which highlights the need for assessing their cumulative impact on biological systems (Mankidy et al., 2013).

  • Environmental and Health Risks : Phthalates have been recognized as substances of high concern due to their endocrine-disrupting and reproductive effects. Human exposure occurs mainly via dietary sources, dermal absorption, and air inhalation. Studies have shown significant associations between phthalate exposures and adverse reproductive outcomes, diabetes, obesity, allergy, and asthma (Wang et al., 2019).

  • Synthesis of this compound : Research has been conducted on the synthesis of this compound, using phthalic anhydride and stearyl alcohol as raw materials. This study contributes to the understanding of the production methods of such phthalates (Wang Xiao-ming, 2008).

Safety and Hazards

Dioctadecyl phthalate, like other phthalates, is an endocrine-disrupting chemical . Exposure to it should be avoided, and personal protective equipment should be used when handling it .

Future Directions

Phthalates have been identified as endocrine-disrupting chemicals with potential adverse health effects in humans . Future interventions should explore strategies to reduce EDC exposure, especially among LMW phthalates, incorporate strategies that targeting specific sources of exposure, encourage behavioral change (i.e., handwashing), and pre-test alternatives items for contamination . There is also a need for more research on the biodegradation of phthalates as a sustainable approach for their removal from major environmental matrices .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Dioctadecyl phthalate, like other phthalates, is known to interact with various enzymes and proteins. For instance, a bacterial strain identified as Bacillus sp. has been found to effectively degrade this compound . The nature of these interactions often involves the breakdown of the this compound molecule into simpler compounds, which can then be further metabolized by the organism .

Cellular Effects

For example, they can disrupt the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They can also interfere with nuclear receptors in various neural structures involved in controlling brain functions .

Molecular Mechanism

Phthalates, including this compound, induce multi-organ damage through mechanisms such as oxidative stress via generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disrupting cell function and also altering the expression and activity of the most important antioxidant enzymes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are not well-studied. Studies on other phthalates have shown changes in their effects over time. For example, DEHP metabolites decreased in the US and Canada, while in Asia, certain DEHP metabolites increased in Chinese children .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are limited. It is known that phthalates exhibit low acute toxicity in animal models or humans with LD50 values being between or above 1–30 g/kg body weight .

Metabolic Pathways

The metabolic pathway of this compound is not well-documented. The degradation pathway of DEHP, another phthalate, has been analyzed. DEHP was decomposed into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA was oxidized, dehydrogenated, and decarboxylated into protocatechins, further entered the TCA cycle through orthotopic ring opening .

Transport and Distribution

Phthalates are known to be abundant chemicals used in industrial manufacturing as plasticizers, providing plastic products with elasticity . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Subcellular Localization

It is known that phthalates can interfere with nuclear receptors in various neural structures involved in controlling brain functions . This suggests that phthalates may localize to the nucleus of cells, where they can interact with nuclear receptors and influence gene expression.

Properties

IUPAC Name

dioctadecyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-47-43(45)41-37-33-34-38-42(41)44(46)48-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38H,3-32,35-36,39-40H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKMBXOZOISLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H78O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065707
Record name Dioctadecyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

671.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14117-96-5
Record name Distearyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14117-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Distearyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014117965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 1,2-dioctadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dioctadecyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dioctadecyl phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.505
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISTEARYL PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06J46O83PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dioctadecyl phthalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dioctadecyl phthalate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dioctadecyl phthalate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dioctadecyl phthalate
Reactant of Route 5
Reactant of Route 5
Dioctadecyl phthalate
Reactant of Route 6
Reactant of Route 6
Dioctadecyl phthalate
Customer
Q & A

Q1: What is the most efficient synthetic route for producing Dioctadecyl phthalate using Titanium(IV) butoxide as a catalyst?

A1: The research article describes a synthetic route for this compound utilizing phthalic anhydride and stearyl alcohol as starting materials. [] Titanium(IV) butoxide (Ti(OC4H9)4) acts as a catalyst to facilitate the esterification reaction. The optimal conditions involve a molar ratio of 2.2:1 for stearyl alcohol to phthalic anhydride and a catalyst loading of 0.75 wt% (relative to phthalic anhydride). Conducting the reaction at 200°C for 1 hour yields a high esterification rate of 98.2%, which can be further increased to 99.9% with a reaction time of 1.5 hours. This method is advantageous due to its short reaction time, low catalyst loading, and high catalytic activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.